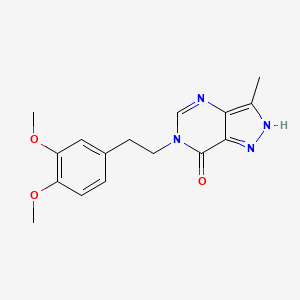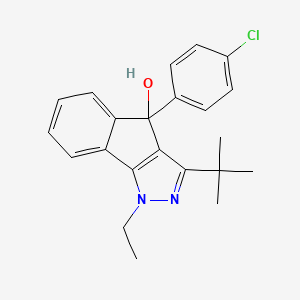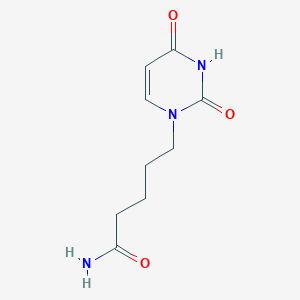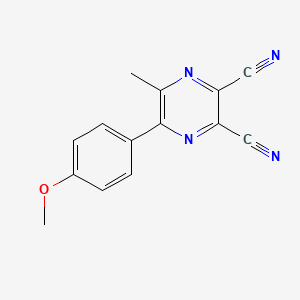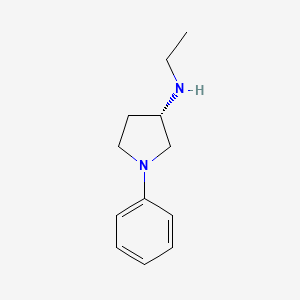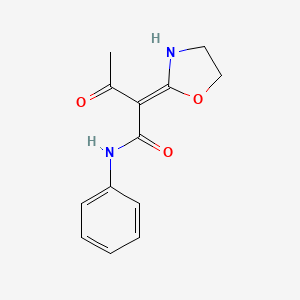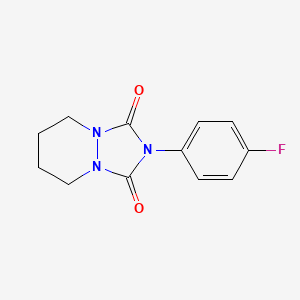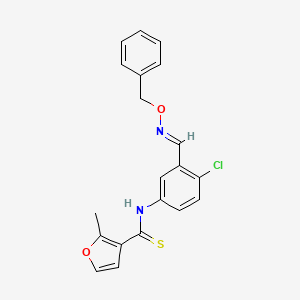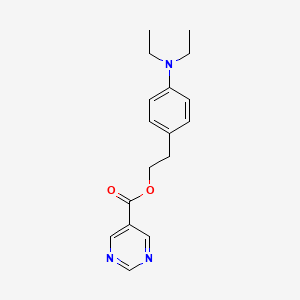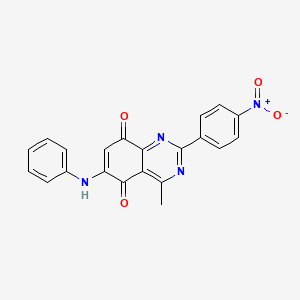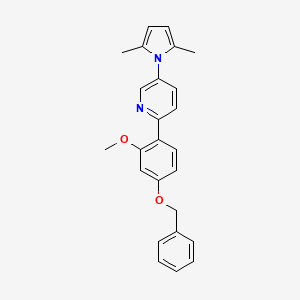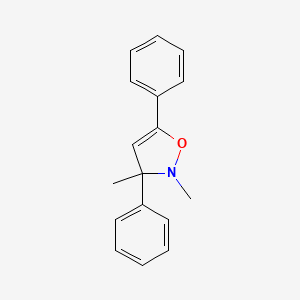
2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of α,α-dicyanoolefins reacting with hydroxylamine to afford 2,3-dihydroisoxazoles under mild and environmentally benign conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthetic routes are often emphasized to minimize environmental impact and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroisoxazole ring to an isoxazole ring.
Reduction: Reduction reactions can lead to the formation of different hydroxy-isoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted isoxazoles, hydroxy-isoxazoles, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antiviral and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to the inhibition of viral enzymes, such as reverse transcriptase, which prevents viral replication . The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Diphenylisoxazole
- 2,3-Dimethylisoxazole
- 3,5-Diphenyl-2,3-dihydroisoxazole
Comparison: 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,5-diphenylisoxazole, the presence of methyl groups at the 2 and 3 positions enhances its stability and reactivity. Additionally, the dihydroisoxazole ring in this compound provides a different set of chemical reactivity compared to fully aromatic isoxazoles .
Eigenschaften
CAS-Nummer |
62772-79-6 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2,3-dimethyl-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C17H17NO/c1-17(15-11-7-4-8-12-15)13-16(19-18(17)2)14-9-5-3-6-10-14/h3-13H,1-2H3 |
InChI-Schlüssel |
OYKLTBXJLDISKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(ON1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


